molecular formula C27H26ClN3O4S B11092008 (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11092008
M. Wt: 524.0 g/mol
InChI Key: JFBPWXMZBRWWLZ-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like 4-chlorobenzyl chloride and 4-methoxybenzyl chloride.

    Formation of the Imino Group: This step involves the condensation of an amine with an aldehyde or ketone to form the imine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

Medically, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties. Its structure allows for modifications that can enhance its biological activity.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H26ClN3O4S/c1-34-22-11-7-20(8-12-22)29-26(33)24-17-25(32)31(16-15-18-3-5-19(28)6-4-18)27(36-24)30-21-9-13-23(35-2)14-10-21/h3-14,24H,15-17H2,1-2H3,(H,29,33)

InChI Key

JFBPWXMZBRWWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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